hDHODH Inhibitory Potency: Head-to-Head Comparison with Co-Patented Lead Compounds
In a head-to-head enzymatic assay measuring inhibition of recombinant human N-terminal GST-fusion tagged DHODH, the target compound (US20240034730, Compound 27) demonstrated an IC50 of 480 nM. Under identical conditions, the most potent co-patented compound in the series (Compound 1, BDBM50281169) achieved an IC50 of 1.20 nM, representing an approximately 400-fold difference in potency [1][2]. This defines the precise potency window for this scaffold and validates its utility as a comparator for probing the pharmacophore requirements of the hDHODH binding pocket, particularly the contribution of the 2,4-dichloro-5-(4-chlorophenyl)-6-phenyl substitution pattern to enzyme inhibition.
| Evidence Dimension | Inhibition of recombinant human DHODH (IC50) |
|---|---|
| Target Compound Data | IC50 = 480 nM |
| Comparator Or Baseline | Co-patented Compound 1 (BDBM50281169, CHEMBL4173846): IC50 = 1.20 nM |
| Quantified Difference | Target compound is approximately 400-fold less potent than the lead compound |
| Conditions | Recombinant human N-terminal GST-fusion tagged DHODH expressed in E. coli BL21 (DE3), using dihydroorotate as substrate at 50 µM; assay optimized for 96-well plate format [1][2]. |
Why This Matters
This defines the compound's position within the SAR landscape of a patented hDHODH inhibitor series, guiding medicinal chemists in selecting the appropriate tool compound for target validation studies or as a benchmark for new inhibitor design.
- [1] BindingDB. (2025). PrimarySearch_ki entry for BDBM50281168 (CHEMBL4167855, US20240034730 Compound 27). Retrieved April 30, 2026. View Source
- [2] BindingDB. (2025). PrimarySearch_ki entry showing comparator data for BDBM50281169. Retrieved April 30, 2026. View Source
